Introduction: The Strategic Value of a Chiral Fluorinated Epoxide
Introduction: The Strategic Value of a Chiral Fluorinated Epoxide
An In-depth Technical Guide to (2S)-2-(Fluoromethyl)oxirane: Synthesis, Reactivity, and Applications for Drug Development
(2S)-2-(Fluoromethyl)oxirane is a chiral, fluorinated epoxide that serves as a high-value building block in modern medicinal chemistry. Its utility stems from the unique combination of three structural features: a strained oxirane ring, a stereochemically defined center, and a fluoromethyl group. The oxirane, or epoxide, is a potent electrophile, susceptible to predictable and stereospecific ring-opening by a wide array of nucleophiles, enabling the construction of complex molecular architectures[1][2]. The (S)-stereoconfiguration provides a crucial handle for introducing chirality, a fundamental requirement for selective interaction with biological targets.
Perhaps most significantly, the fluoromethyl group imparts unique physicochemical properties to parent molecules. The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity by engaging in favorable electrostatic interactions. This guide provides a comprehensive overview of (2S)-2-(fluoromethyl)oxirane, from its core properties and synthesis to its reactivity and safe handling, designed for researchers and scientists in the field of drug development.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are the foundation of its effective use in synthesis. (2S)-2-(Fluoromethyl)oxirane is a colorless liquid at room temperature. Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 130796-94-0 | [1] |
| IUPAC Name | (2S)-2-(fluoromethyl)oxirane | [1] |
| Synonyms | (S)-Epifluorohydrin | [3] |
| Molecular Formula | C₃H₅FO | [1][3] |
| Molecular Weight | 76.07 g/mol | [1][3] |
| SMILES | FC[C@@H]1CO1 | [1] |
| InChIKey | OIFAHDAXIUURLN-QFIPXVFZSA-N | [3][4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not explicitly reported for the (S)-enantiomer; related trifluoromethyl oxirane boils at 62-63 °C. | |
| Density | Not explicitly reported for the (S)-enantiomer; related trifluoromethyl oxirane has a density of 1.404 g/cm³. |
Note: Specific physical data like boiling point and density for the enantiomerically pure (2S)-2-(fluoromethyl)oxirane are not widely published; data for analogous compounds are provided for estimation.
Asymmetric Synthesis: Controlling Chirality
The enantioselective synthesis of (2S)-2-(fluoromethyl)oxirane is paramount for its application in pharmaceutical development. While various methods exist for epoxidation, achieving high enantiopurity requires a catalyst-controlled or substrate-controlled strategy. One of the most robust methods is the asymmetric epoxidation of a corresponding alkene, 3-fluoro-1-propene. The Jacobsen-Katsuki Asymmetric Epoxidation is a powerful choice for this transformation, utilizing a chiral manganese-salen complex to direct the stereochemical outcome.
The causality behind this choice lies in the catalyst's ability to create a chiral environment around the manganese center, which delivers the oxygen atom to one face of the alkene preferentially. This method is renowned for its high enantioselectivity for a broad range of cis-disubstituted and terminal olefins.
Experimental Protocol: Jacobsen-Katsuki Asymmetric Epoxidation
This protocol is a representative workflow for the synthesis of (2S)-2-(fluoromethyl)oxirane.
Step 1: Catalyst Activation
-
The (R,R)-Jacobsen catalyst (a Mn(III)-salen complex) is activated in situ. The catalyst is dissolved in a buffered, anhydrous solvent like dichloromethane (DCM) to prevent catalyst degradation.
Step 2: Reaction Setup
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To a cooled (0 °C) solution of the activated catalyst and a phase-transfer co-catalyst (e.g., N-methylmorpholine N-oxide) in DCM, add 3-fluoro-1-propene. The substrate is typically added slowly to control the initial reaction rate.
Step 3: Epoxidation
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The oxidant, typically a buffered solution of sodium hypochlorite (NaOCl), is added dropwise to the vigorously stirred mixture over several hours. The slow addition is critical to maintain a low concentration of the active oxidant, minimizing side reactions and catalyst deactivation. The reaction is maintained at 0-4 °C to maximize enantioselectivity.
Step 4: Reaction Monitoring
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkene.
Step 5: Work-up and Purification
-
Once the reaction is complete, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to yield the pure (2S)-2-(fluoromethyl)oxirane.
Chemical Reactivity: The Nucleophilic Ring-Opening
The synthetic utility of (2S)-2-(fluoromethyl)oxirane is dominated by the ring-opening reaction of the epoxide. The high ring strain of the three-membered ether makes it an excellent electrophile. This reaction is highly predictable and proceeds with excellent stereochemical control, typically via an SN2 mechanism.
Mechanism and Regioselectivity: Under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon atom (C3). This is a classic SN2 reaction, which results in the inversion of stereochemistry at the site of attack. The fluoride atom on the adjacent carbon (C1) does not significantly alter this regiochemical preference for standard nucleophiles.
Stereochemical Outcome: The SN2 attack at C3 leads to the formation of a C-Nu bond with inversion of the configuration at that center. Since the chiral center (C2) is not directly involved in the bond-breaking or bond-forming step, its configuration remains unchanged. This allows for the direct translation of the epoxide's chirality into the product, a key advantage in multi-step synthesis.
Applications in Drug Development
Fluorinated epoxides are key intermediates in the synthesis of a wide range of pharmaceuticals.[5][6] The (2S)-2-(fluoromethyl)oxirane moiety can be used to install a chiral hydroxypropylamine fragment, a common structural motif in many bioactive molecules, particularly beta-blockers and protease inhibitors. The fluorine atom can enhance the metabolic stability of the final compound by blocking potential sites of oxidation.
A hypothetical synthetic pathway illustrates its role: (2S)-2-(fluoromethyl)oxirane can be opened with a primary or secondary amine (a common nucleophile in drug synthesis) to generate a chiral amino alcohol. This intermediate can then be further elaborated into a more complex active pharmaceutical ingredient (API).
Analytical Characterization
Confirming the structure and purity of (2S)-2-(fluoromethyl)oxirane is essential. A combination of spectroscopic techniques is employed for full characterization.
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¹H NMR: The proton spectrum will show characteristic signals for the diastereotopic protons of the CH₂F group (a doublet of doublets due to coupling to both fluorine and the vicinal proton) and the protons on the oxirane ring.
-
¹³C NMR: The carbon spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The carbon bonded to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine spectrum will exhibit a single signal, likely a triplet of doublets, due to coupling with the adjacent CH₂ and CH protons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (76.07 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Chiral Chromatography (GC or HPLC): Essential for determining the enantiomeric excess (ee) of the synthesized material, ensuring the stereochemical integrity of the building block.
Safety and Handling Protocols
As with all reactive chemical intermediates, proper safety precautions are mandatory when handling (2S)-2-(fluoromethyl)oxirane. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on data for analogous small, reactive epoxides and fluorinated compounds.[7][8][9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and, for larger quantities, impervious clothing.[8]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator may be necessary.[8]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid breathing vapors or mist. Use non-sparking tools and take precautionary measures against static discharge, as related compounds can be flammable.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from heat, sparks, and open flames. Store locked up.
First-Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[7] Do not release into the environment.
Conclusion
(2S)-2-(Fluoromethyl)oxirane stands out as a strategically important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry, the reactivity of its epoxide ring, and the beneficial properties imparted by the fluoromethyl group make it a valuable tool for the synthesis of complex and effective drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its potential in drug discovery and development programs.
References
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Abstract Sifter. (n.d.). (2S)-2-(Trifluoromethyl)oxirane - Publications. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-(FLUOROMETHYL)OXIRANE | CAS 503-09-3. Retrieved from [Link]
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NIST. (n.d.). Oxirane, (fluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Garcia, G. A., et al. (2014). Photoelectron circular dichroism and spectroscopy of trifluoromethyl- and methyl-oxirane: a comparative study. Physical Chemistry Chemical Physics, 16(34), 18239-18248. Retrieved from [Link]
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RSC Publishing. (n.d.). Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. Retrieved from [Link]
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Micro-Measurements. (2017, April 11). SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2Bis(trifluoromethyl)oxirane. Retrieved from [Link]
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PubChemLite. (n.d.). 2-fluoro-2-(trifluoromethyl)oxirane (C3H2F4O). Retrieved from [Link]
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PubChem. (n.d.). 2,2-Bis(trifluoromethyl)oxirane. Retrieved from [Link]
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Pharos. (n.d.). Oxirane, (fluoromethyl)-, (2R)-. Retrieved from [Link]
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ResearchGate. (2025, November 17). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
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Furin, G. G. (n.d.). Synthesis of 2,3-Epoxyperfluoroalkanes by Means of Oxidation of Fluorine-Containing Olefins. Retrieved from [Link]
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MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
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Mettler Toledo. (n.d.). Epoxides | Polymer & Pharmaceutical Synthesis. Retrieved from [Link]
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Protonated [label=<
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